5-Amino-2-(butylamino)benzoic acid
Description
5-Amino-2-(butylamino)benzoic acid is a substituted benzoic acid derivative featuring an amino group at the 5-position and a butylamino group at the 2-position of the aromatic ring. The butylamino substituent likely enhances lipophilicity compared to simpler analogs, influencing solubility and reactivity.
Properties
CAS No. |
117821-63-3 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-2-(butylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15) |
InChI Key |
UFTJLYIVQPGJSP-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)N)C(=O)O |
Synonyms |
Benzoic acid, 5-amino-2-(butylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5-amino-2-(butylamino)benzoic acid and their distinguishing features:
Physicochemical Properties
- Solubility: The 2-hydroxy substituent in 5-amino-2-hydroxybenzoic acid enhances solubility in polar solvents (e.g., water, ethanol) compared to the butylamino analog, which is expected to favor nonpolar solvents .
- Extraction Efficiency: Benzoic acid derivatives with larger substituents (e.g., butylamino) exhibit slower extraction rates in emulsion liquid membranes compared to smaller analogs like phenol, due to lower effective diffusivity .
- Thermal Stability : The presence of bulky substituents (e.g., bromo, benzamido) may reduce melting points compared to simpler derivatives, as seen in related compounds .
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